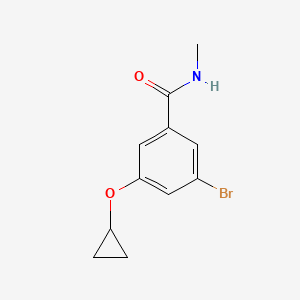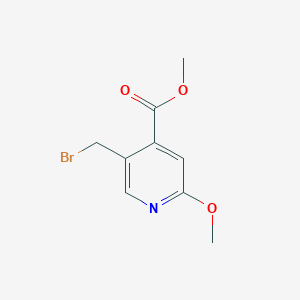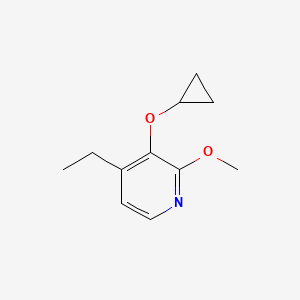
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a bromomethyl group attached to the benzotriazole ring, along with a trityl group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole typically involves the bromomethylation of 1-trityl-1H-1,2,3-benzotriazole. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through the formation of a bromomethyl radical, which subsequently reacts with the benzotriazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Scientific Research Applications
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The trityl group provides steric hindrance, enhancing the selectivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-1H-1,2,3-benzotriazole: Lacks the trityl group, making it less stable and less selective in reactions.
1-Trityl-1H-1,2,3-benzotriazole: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-(Bromomethyl)-2,3-dihydro-1,3-thiazole: Contains a thiazole ring instead of a benzotriazole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is unique due to the presence of both the bromomethyl and trityl groups, which confer enhanced stability, selectivity, and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C26H20BrN3 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
5-(bromomethyl)-1-tritylbenzotriazole |
InChI |
InChI=1S/C26H20BrN3/c27-19-20-16-17-25-24(18-20)28-29-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2 |
InChI Key |
XVDDNNDZTLKWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)CBr)N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)


![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)








